molecular formula C12H11F5O2 B13910087 3'-iso-Butoxy-2,2,2,4',5'-pentafluoroacetophenone

3'-iso-Butoxy-2,2,2,4',5'-pentafluoroacetophenone

Cat. No.: B13910087
M. Wt: 282.21 g/mol
InChI Key: VNRQVAWNCKQDAO-UHFFFAOYSA-N
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Description

3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone is an organic compound with the molecular formula C12H11F5O2. It contains a ketone group and an ether group, making it a versatile compound in various chemical reactions . The compound is characterized by its aromatic ring substituted with fluorine atoms and an iso-butoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroacetophenone and iso-butyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the iso-butyl group replaces a hydrogen atom on the aromatic ring, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

    Quality Control: Rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

    Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: A related compound with similar structural features but lacking the iso-butoxy group.

    Pentafluoroacetophenone: Another similar compound with multiple fluorine substitutions on the aromatic ring.

Uniqueness

3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone is unique due to the presence of both the iso-butoxy group and multiple fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H11F5O2

Molecular Weight

282.21 g/mol

IUPAC Name

1-[3,4-difluoro-5-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C12H11F5O2/c1-6(2)5-19-9-4-7(3-8(13)10(9)14)11(18)12(15,16)17/h3-4,6H,5H2,1-2H3

InChI Key

VNRQVAWNCKQDAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F

Origin of Product

United States

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